2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 923245-32-3
VCID: VC11970441
InChI: InChI=1S/C24H17F3N4O5/c25-24(26,27)15-4-1-2-5-16(15)29-20(32)12-30-17-6-3-9-28-21(17)22(33)31(23(30)34)11-14-7-8-18-19(10-14)36-13-35-18/h1-10H,11-13H2,(H,29,32)
SMILES: C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC(=O)NC5=CC=CC=C5C(F)(F)F
Molecular Formula: C24H17F3N4O5
Molecular Weight: 498.4 g/mol

2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

CAS No.: 923245-32-3

Cat. No.: VC11970441

Molecular Formula: C24H17F3N4O5

Molecular Weight: 498.4 g/mol

* For research use only. Not for human or veterinary use.

2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide - 923245-32-3

Specification

CAS No. 923245-32-3
Molecular Formula C24H17F3N4O5
Molecular Weight 498.4 g/mol
IUPAC Name 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C24H17F3N4O5/c25-24(26,27)15-4-1-2-5-16(15)29-20(32)12-30-17-6-3-9-28-21(17)22(33)31(23(30)34)11-14-7-8-18-19(10-14)36-13-35-18/h1-10H,11-13H2,(H,29,32)
Standard InChI Key IRJZQJANRONMGA-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC(=O)NC5=CC=CC=C5C(F)(F)F
Canonical SMILES C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC(=O)NC5=CC=CC=C5C(F)(F)F

Introduction

The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule featuring a pyrido[3,2-d]pyrimidine core, a benzodioxole moiety, and an acetamide group with a trifluoromethylphenyl substituent. This compound belongs to the class of heterocyclic organic compounds, which are often studied for their biological activities and therapeutic applications.

Synthesis

The synthesis of compounds with similar structures typically involves multi-step organic reactions. Although specific synthetic routes for this exact compound are not extensively documented, similar compounds are often synthesized using methods that involve the formation of the pyrimidine core and subsequent modification with the benzodioxole and acetamide groups.

Potential Applications

Compounds with pyrido-pyrimidine cores and benzodioxole moieties are often investigated for their biological activities, including potential therapeutic applications. The presence of the trifluoromethyl group may enhance the bioactivity of this compound compared to similar structures without this substituent.

Chemical Reactions

The compound can undergo various chemical reactions due to its functional groups:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

  • Nucleophilic Addition: The dioxo groups may participate in nucleophilic addition reactions with strong nucleophiles.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-ethoxyphenyl)acetamideNot specifiedPyrido[3,2-d]pyrimidine core, benzodioxole moiety, ethoxyphenyl acetamide group
2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamideNot specifiedPyrido[2,3-d]pyrimidine core, benzodioxole moiety, trifluoromethylphenyl acetamide group
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideNot specifiedThiadiazole and pyrazole rings, potential anti-inflammatory activity

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